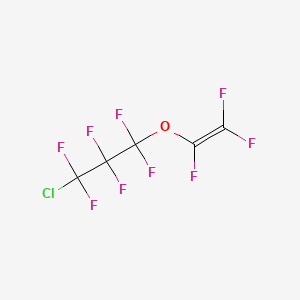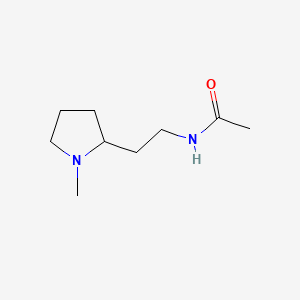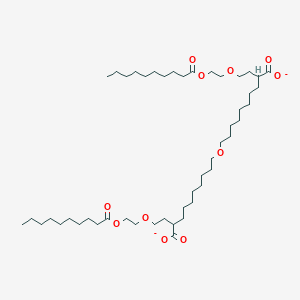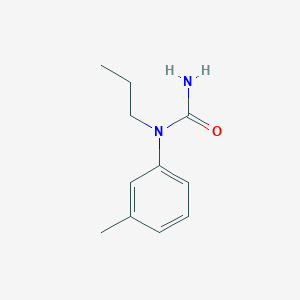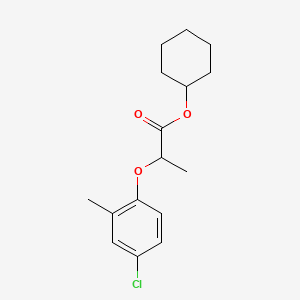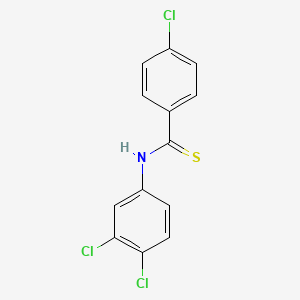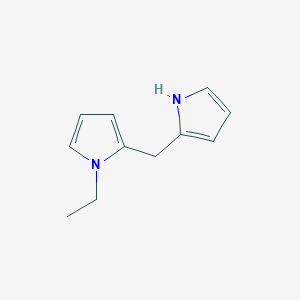
1-Ethyl-2-(1-pyrrolylmethyl)pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fema No. . It is commonly used in the flavor and fragrance industry due to its unique sensory attributes.
準備方法
The synthetic routes for 1-ethyl-2-(1-pyrrolylmethyl)pyrrole typically involve the reaction of pyrrole derivatives under specific conditions. Industrial production methods often utilize advanced organic synthesis techniques to ensure high purity and yield. Detailed reaction conditions and specific reagents used in the synthesis are proprietary to manufacturers and are optimized for commercial production.
化学反応の分析
1-ethyl-2-(1-pyrrolylmethyl)pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the pyrrole ring. Common reagents include halogens (chlorine, bromine) and catalysts like iron(III) chloride.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrrole derivatives.
科学的研究の応用
1-ethyl-2-(1-pyrrolylmethyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: Research studies explore its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigations into its pharmacological effects are ongoing, with some studies suggesting potential therapeutic applications.
作用機序
The mechanism of action of 1-ethyl-2-(1-pyrrolylmethyl)pyrrole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its precise effects at the molecular level .
類似化合物との比較
1-ethyl-2-(1-pyrrolylmethyl)pyrrole can be compared with other pyrrole derivatives such as:
Rebaudioside D: (Fema No. 4921)
Rebaudioside M: (Fema No. 4922)
These compounds share a similar pyrrole backbone but differ in their substituents and functional groups, leading to distinct sensory and chemical properties.
特性
CAS番号 |
2271052-84-5 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC名 |
1-ethyl-2-(1H-pyrrol-2-ylmethyl)pyrrole |
InChI |
InChI=1S/C11H14N2/c1-2-13-8-4-6-11(13)9-10-5-3-7-12-10/h3-8,12H,2,9H2,1H3 |
InChIキー |
MLJFFSRFFVPXQQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC=C1CC2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


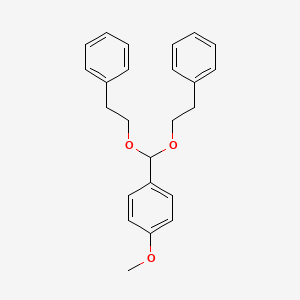
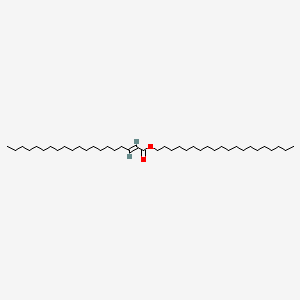
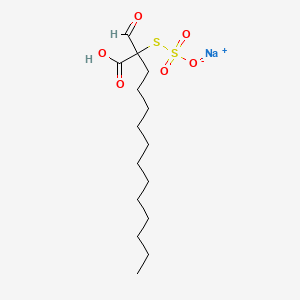
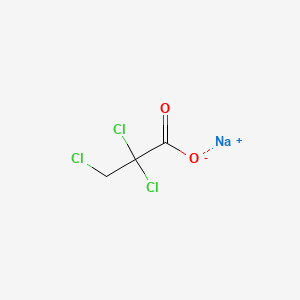
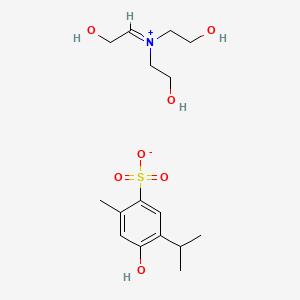

![2,2'-(2-Methylpropylidene)bis[6-(2-methylpropyl)-P-cresol]](/img/structure/B15179592.png)
